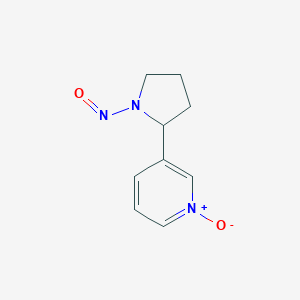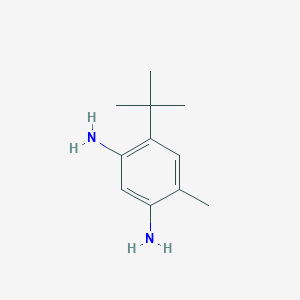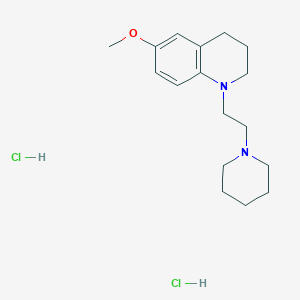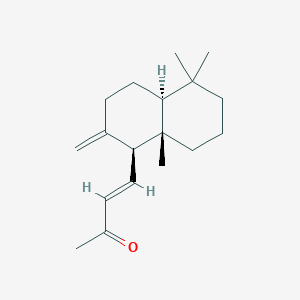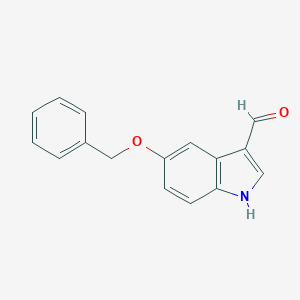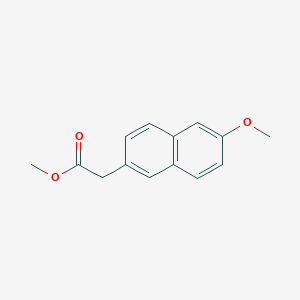
6-甲氧基萘-2-乙酸甲酯
概述
描述
Methyl 6-methoxynaphthalene-2-acetate: is an organic compound with the molecular formula C14H14O3 . It is a derivative of naphthalene, characterized by a methoxy group at the 6th position and an acetate group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of fluorogenic aldol sensors .
Biology and Medicine:
- Acts as a metabolite in the synthesis of nonsteroidal anti-inflammatory drugs like nabumetone .
- Used in diagnostic reagents for tumor studies involving aldehyde dehydrogenase enzymes .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in material science for the development of new materials.
安全和危害
未来方向
Future research on “Methyl 6-methoxynaphthalene-2-acetate” could focus on developing new environment-friendly acylation catalysts . Additionally, surface functionalization with conjugated molecules represents a new strategy to activate or enhance photo-induced charge transfer of semiconductor materials .
作用机制
Biochemical Pathways
Methyl 6-methoxynaphthalene-2-acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate of naphthalene tome and naproxen, which is used in the synthesis of non-steroidal anti-inflammatory analgesics .
Result of Action
Methyl 6-methoxynaphthalene-2-acetate is a metabolite of nabumetone, a phototoxic nonsteroidal anti-inflammatory drug . It is suitable for use in the synthesis of 6-methoxy-2-naphthylacetic acid . It may be used in the preparation of fluorogenic aldol sensors .
准备方法
Synthetic Routes and Reaction Conditions:
Acylation Method: One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst.
Recrystallization: The crude product obtained from the acylation is further purified by recrystallization using solvents like ethyl alcohol to yield the final product.
Industrial Production Methods: The industrial production of Methyl 6-methoxynaphthalene-2-acetate typically follows the acylation method due to its high conversion rate and relatively simple reaction steps. The process is designed to minimize environmental pollution and ensure high safety standards .
化学反应分析
Types of Reactions:
Oxidation: Methyl 6-methoxynaphthalene-2-acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 6-methoxynaphthalene-2-ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
6-Methoxy-2-naphthylacetic acid: A metabolite of nabumetone with similar anti-inflammatory properties.
6-Methoxy-2-naphthaldehyde: Used in organic synthesis and as a diagnostic reagent.
Uniqueness: Methyl 6-methoxynaphthalene-2-acetate is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its methoxy and acetate groups provide distinct reactivity patterns that are advantageous in organic synthesis.
属性
IUPAC Name |
methyl 2-(6-methoxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPGMAVYLECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178706 | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-48-8 | |
| Record name | Methyl 6-methoxy-2-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-methoxynaphthalene-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
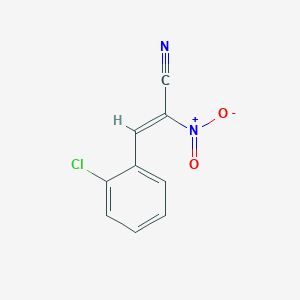



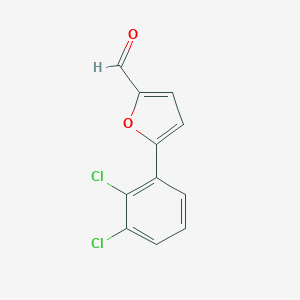
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

